![molecular formula C12H13NO2 B1361697 2-(2-Furylmethoxy)-5-methylaniline CAS No. 946715-63-5](/img/structure/B1361697.png)
2-(2-Furylmethoxy)-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Furylmethoxy)-5-methylaniline, or 2-FMMA, is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a versatile and highly reactive compound that is used in many organic synthesis reactions and as a starting material for the synthesis of a variety of compounds. In addition, it has been studied extensively for its biochemical and physiological effects. In
Scientific Research Applications
Chemical Synthesis
2-(2-Furylmethoxy)-5-methylaniline can be used as a starting material or intermediate in the synthesis of other complex molecules. For example, it can be used in the synthesis of methyl-3-[5-(hydroxymethyl)-2-furyl]acrylate from fructose .
Material Science
In the field of material science, this compound could potentially be used in the development of new materials with specific functional properties such as electrical conductivity and corrosion resistance .
Biological Activity
The compound could also be used in the development of materials with specific biological activity. This could include the development of new drugs or therapeutic agents .
Optical Applications
2-(2-Furylmethoxy)-5-methylaniline could potentially be used in the development of materials with specific optical properties. This could include applications in optoelectronics or photonics .
Fluorescence
The compound could potentially exhibit fluorescence, making it useful in a variety of applications such as biological imaging or as a fluorescent label .
Singlet Oxygen Generation
2-(2-Furylmethoxy)-5-methylaniline could potentially be used in the generation of singlet oxygen . Singlet oxygen is a highly reactive form of oxygen that is used in a variety of applications, including photodynamic therapy for cancer treatment.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially participate in the formation of carbon–carbon bonds . This process involves the interaction of the compound with a transition metal catalyst, leading to the formation of new bonds .
Biochemical Pathways
It’s worth noting that furan derivatives, which this compound is a part of, are often used in the synthesis of various bioactive compounds . These compounds can influence a variety of biochemical pathways, depending on their specific structures and targets.
Result of Action
As a potential participant in suzuki–miyaura coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds, which could have significant implications at the molecular level .
properties
IUPAC Name |
2-(furan-2-ylmethoxy)-5-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-4-5-12(11(13)7-9)15-8-10-3-2-6-14-10/h2-7H,8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISSTFLQWATCQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101274471 |
Source
|
Record name | 2-(2-Furanylmethoxy)-5-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101274471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furylmethoxy)-5-methylaniline | |
CAS RN |
946715-63-5 |
Source
|
Record name | 2-(2-Furanylmethoxy)-5-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946715-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Furanylmethoxy)-5-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101274471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.